molecular formula C20H21N3O2S2 B12144030 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12144030
M. Wt: 399.5 g/mol
InChI Key: UPSCJDYHSHGKJX-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring.

Scientific Research Applications

4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 4-amino-3-(4-ethylphenyl)-N-(4-hydroxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

4-amino-3-(4-ethylphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to the specific combination of functional groups and the thiazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-amino-3-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S2/c1-3-13-4-8-15(9-5-13)23-18(21)17(27-20(23)26)19(24)22-12-14-6-10-16(25-2)11-7-14/h4-11H,3,12,21H2,1-2H3,(H,22,24)

InChI Key

UPSCJDYHSHGKJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N

Origin of Product

United States

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